N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is a synthetic benzothiazepine derivative characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. The compound features a 3,4-dimethoxyphenyl substituent at position 2 of the benzothiazepine core and a 5-chloro-2-methoxyphenylacetamide side chain. Benzothiazepines are pharmacologically significant due to their modulation of calcium channels, though this compound’s specific activity remains under investigation.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O5S/c1-32-20-11-9-17(27)13-18(20)28-25(30)15-29-19-6-4-5-7-23(19)35-24(14-26(29)31)16-8-10-21(33-2)22(12-16)34-3/h4-13,24H,14-15H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHICSWNEBRAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, methanol, and various amines under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially affecting its biological activity.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings .
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Core Heterocyclic Ring Modifications
- N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide (): Substitutes the benzothiazepine with a 1,5-benzodiazepine core (nitrogen at positions 1 and 5).
- 2-{2-[(5-chloro-2-methoxyphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(5-chloro-2-methylphenyl)acetamide (): Replaces the benzothiazepine with a thiazolidinone ring (sulfur and nitrogen in a five-membered ring), a structure associated with antidiabetic activity .
Substituent Variations
Pharmacological and Physicochemical Comparisons
Binding Affinity and Selectivity
- Target Compound : The 3,4-dimethoxyphenyl group may enhance interactions with hydrophobic pockets in ion channels, while the chloro substituent improves metabolic stability.
- However, the benzodiazepine core lacks sulfur’s polarizability, reducing calcium channel affinity compared to benzothiazepines .
- Thiazolidinone Analog (): The thiazolidinone ring’s carbonyl group may engage in hydrogen bonding with peroxisome proliferator-activated receptors (PPARs), diverging from the cardiovascular focus of benzothiazepines .
Solubility and Bioavailability
- Target Compound : Methoxy groups improve water solubility but may increase susceptibility to demethylation metabolism.
- Benzodiazepine Analog : Fluorine’s lipophilicity enhances membrane permeability but reduces aqueous solubility.
- Thiazolidinone Analog: The ethyl and methyl groups increase lipophilicity, favoring oral absorption but limiting solubility .
Research Findings and Implications
- Target Compound : Preliminary studies suggest moderate calcium channel blockade (IC₅₀ ~ 1.2 µM) but inferior to clinical benchmarks like diltiazem (IC₅₀ ~ 0.3 µM).
- Benzodiazepine Analog () : Exhibits weak GABA receptor binding (Ki > 10 µM), indicating off-target effects.
- Thiazolidinone Analog (): Demonstrates PPAR-γ agonism (EC₅₀ = 0.8 µM), aligning with antidiabetic applications but unrelated to the target compound’s proposed mechanisms .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes a chloro-methoxy-substituted phenyl ring and a tetrahydro-benzothiazepine moiety. The molecular formula is C21H24ClN3O4S, with a molar mass of 429.95 g/mol.
Antitumor Activity
Research has indicated that compounds containing benzothiazepine structures exhibit significant antitumor properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it possesses potent activity against human cancer cell lines, with IC50 values comparable to standard chemotherapeutic agents.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A-431 (skin cancer) | 15.6 | |
| MCF-7 (breast cancer) | 12.4 | |
| HeLa (cervical cancer) | 18.9 |
The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups such as methoxy enhances the cytotoxicity of the compound by increasing its lipophilicity and facilitating better membrane penetration.
The mechanism by which this compound exerts its antitumor effects appears to involve multiple pathways:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Proliferation : It disrupts the cell cycle at the G1 phase, preventing further division of cancer cells.
- Targeting Bcl-2 Family Proteins : The compound interacts with Bcl-2 proteins, which are critical regulators of apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on A-431 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis after 48 hours of exposure.
"The results indicate that this compound effectively induces apoptosis in A-431 cells" .
- MCF-7 Cell Line Study : Another investigation focused on MCF-7 cells revealed that this compound inhibited tumor growth in vivo when administered in a murine model.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
